Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate
Description
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a fluoropyridine moiety, and a piperidine ring
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoropyridin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)12-6-7-17-13(16)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYCLBKBGTJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of new drugs with improved efficacy and selectivity .
Biological Activity
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate, with the CAS number 2098133-35-6, is a compound characterized by its unique molecular structure and potential biological activity. This compound is part of a broader class of piperidine derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.
- Molecular Formula : C15H22FN3O2
- Molecular Weight : 295.35 g/mol
- SMILES Notation : O=C(OC(C)(C)C)NC1CCCN(C1)c1ccnc(c1)F
The presence of the fluoropyridine moiety is significant as it often influences the biological activity of compounds, particularly in terms of receptor binding and metabolic stability.
Research indicates that compounds similar to this compound often act on various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. The piperidine ring structure is known for its ability to modulate neurotransmitter systems, which may be relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
In Vitro Studies
A study examining related compounds demonstrated that piperidine derivatives can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. The evaluation involved differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 expression, followed by treatment with test compounds . The results indicated a significant decrease in pyroptosis, suggesting potential neuroprotective effects.
In Vivo Studies
In vivo studies on similar piperidine derivatives have shown promising results in models of Alzheimer's disease. For instance, a compound structurally related to this compound exhibited protective effects against amyloid-beta-induced toxicity in astrocytes, reducing levels of inflammatory markers such as TNF-α and free radicals . These findings suggest that compounds with this structural motif may offer therapeutic benefits in neurodegenerative conditions.
Biological Activity Table
Case Studies
Case Study 1: NLRP3 Inhibition
In a controlled experiment, differentiated THP-1 cells were treated with LPS to stimulate NLRP3 expression. Following this, various piperidine derivatives were introduced. The results showed that certain compounds effectively reduced pyroptosis by inhibiting NLRP3 activation, indicating their potential as anti-inflammatory agents .
Case Study 2: Neuroprotection Against Aβ Toxicity
In another study focusing on neuroprotection, a piperidine derivative was evaluated for its ability to mitigate the toxic effects of amyloid-beta on astrocytes. The compound demonstrated a significant reduction in cell death and inflammatory markers, highlighting its potential utility in treating Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
